tert-Butyl (R)-8-amino-5-azaspiro[3.5]nonane-5-carboxylate
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Overview
Description
tert-Butyl ®-8-amino-5-azaspiro[35]nonane-5-carboxylate is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-8-amino-5-azaspiro[3.5]nonane-5-carboxylate typically involves the reaction of a suitable amine with a spirocyclic lactam. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-8-amino-5-azaspiro[3.5]nonane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ®-8-amino-5-azaspiro[3.5]nonane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicinal chemistry, tert-Butyl ®-8-amino-5-azaspiro[3.5]nonane-5-carboxylate is explored for its potential to act as a scaffold for the development of drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of tert-Butyl ®-8-amino-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
Uniqueness
tert-Butyl ®-8-amino-5-azaspiro[3.5]nonane-5-carboxylate is unique due to its specific spirocyclic structure and the presence of an amino group. This combination of features provides it with distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (8R)-8-amino-5-azaspiro[3.5]nonane-5-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-5-10(14)9-13(15)6-4-7-13/h10H,4-9,14H2,1-3H3/t10-/m1/s1 |
InChI Key |
VMQKCXQYZGGLIC-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](CC12CCC2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CCC2)N |
Origin of Product |
United States |
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